molecular formula C16H16N4O2S2 B11287826 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

Cat. No.: B11287826
M. Wt: 360.5 g/mol
InChI Key: FGSFBDZUGYXEHZ-UHFFFAOYSA-N
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Description

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves multiple steps. One of the key steps includes the reaction of methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate with acetyl chloride under nitrogen . This reaction is followed by further transformations involving various reagents such as triphenylphosphine and diazomethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, zinc in acetic acid for reduction, and silver(I) perchlorate in acetic acid for substitution reactions .

Major Products

The major products formed from these reactions include methyl 3-methoxy-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]acrylate and 4-isopropenyl-2,2-dimethyl-Δ3-oxazolin-5-one .

Scientific Research Applications

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves its interaction with molecular targets through various pathways. The compound can act as a Michael donor in Michael addition reactions, forming carbon-carbon bonds with Michael acceptors . This interaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide is unique due to its complex structure, which includes multiple rings and heteroatoms. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O2S2/c1-16(2)4-10-8(5-22-16)3-9-12-13(24-14(9)20-10)15(19-7-18-12)23-6-11(17)21/h3,7H,4-6H2,1-2H3,(H2,17,21)

InChI Key

FGSFBDZUGYXEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)N)C

Origin of Product

United States

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